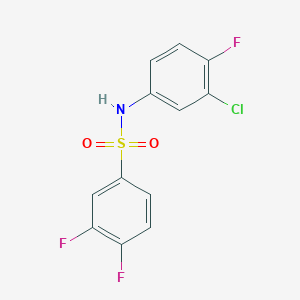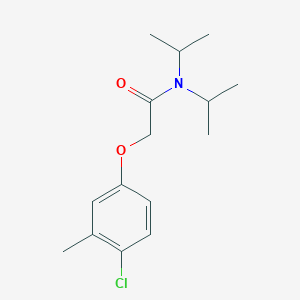
N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluorinated benzenesulfonamides are crucial in organic chemistry and medicinal chemistry due to their unique chemical and physical properties. These compounds have been extensively studied for their ability to participate in various chemical reactions, offering a wide range of applications in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of fluorinated benzenesulfonamides typically involves the use of electrophilic fluorinating agents. N-Fluorobenzenesulfonimide (NFSI) is often employed as a fluorinating agent due to its high reactivity and selectivity (Taylor et al., 1998). The process can include direct fluorination of arenemethanesulfonamide anions or the use of secondary sulfonamides in reactions with [18F]F2 for the synthesis of N-[18F]fluoro-N-alkylsulfonamides (Satyamurthy et al., 1990).
Molecular Structure Analysis
Crystal structure analysis of fluorinated benzenesulfonamides reveals the influence of substituents on the molecular architecture. For example, the presence of fluorine atoms and sulfonamide groups can lead to diverse supramolecular architectures due to different types of intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Fluorinated benzenesulfonamides participate in various chemical reactions, including electrophilic fluorination, cycloisomerization, and the synthesis of complex organic molecules. Their reactivity is significantly influenced by the presence of fluorine atoms, which can enhance the electrophilic character of the sulfonamide group and facilitate nucleophilic substitution reactions (Ding et al., 2014).
Physical Properties Analysis
The physical properties of fluorinated benzenesulfonamides, such as solubility, melting point, and crystallinity, are influenced by the fluorination degree and the nature of substituents on the benzene ring. The introduction of fluorine atoms tends to increase the compound's lipophilicity and can affect its solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of fluorinated benzenesulfonamides, including acidity, reactivity towards nucleophiles, and stability, are significantly affected by the fluorination pattern. Fluorine atoms adjacent to the sulfonamide group can increase the acidity of the NH bond and enhance the compound's reactivity in nucleophilic substitution reactions (Blackburn & Türkmen, 2005).
Future Directions
Mechanism of Action
Target of Action
The compound N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase of the ErbB family, which is overexpressed in many human epithelial malignancies including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase disrupts multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The disruption of these pathways by the compound leads to the inhibition of uncontrolled cell growth, thereby exerting its anticancer effects.
Pharmacokinetics
Similar compounds like gefitinib have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The result of the compound’s action is the inhibition of uncontrolled cell growth, which is a characteristic feature of cancer. By selectively inhibiting the EGFR tyrosine kinase, the compound disrupts the biochemical pathways that promote cell growth and proliferation, thereby exerting its anticancer effects .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-5-7(1-3-10(9)14)17-20(18,19)8-2-4-11(15)12(16)6-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZCBQDLVSLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)
![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
